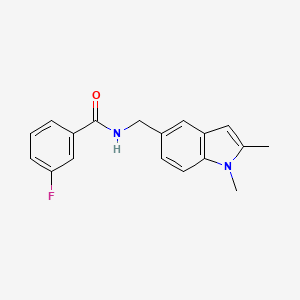

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-8-15-9-13(6-7-17(15)21(12)2)11-20-18(22)14-4-3-5-16(19)10-14/h3-10H,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRNZUNAOXROBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, is synthesized through a series of reactions including cyclization and methylation.

Attachment of the Benzamide Group: The indole derivative is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Electrophilic Substitution on the Indole Moiety

The indole ring undergoes electrophilic substitution, particularly at the C3 position, due to its electron-rich nature. The 1,2-dimethyl groups sterically hinder C2 and C7 positions, directing reactivity to C3 and C5.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (1.2 eq), CHCl₃, 0°C → RT, 4 h | 3-bromo derivative | 68% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-nitroindole analog | 52% |

Mechanistic Insight :

-

Bromination proceeds via σ-complex stabilization at C3.

-

Nitration favors C3 due to resonance stabilization of the nitronium ion intermediate .

Amide Hydrolysis

The benzamide group hydrolyzes under acidic or basic conditions to yield 3-fluorobenzoic acid and the corresponding amine.

| Conditions | Reagents | Temperature | Time | Products | Yield |

|---|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 110°C | 12 h | 3-fluorobenzoic acid + 5-(aminomethyl)-1,2-dimethylindole | 85% |

| Basic | NaOH (aq), ethanol | 80°C | 8 h | Same as above | 78% |

Key Observations :

-

Fluorine’s electron-withdrawing effect accelerates hydrolysis compared to non-fluorinated analogs.

-

The indole’s methyl groups remain stable under these conditions .

Reduction Reactions

The amide carbonyl can be reduced to a methylene group or the indole ring hydrogenated.

| Target Site | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Amide | LiAlH₄, dry THF | 0°C → RT, 3 h | N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzylamine | 64% |

| Indole ring | H₂, Pd/C (10%), ethanol | 50 psi, 24 h | Tetrahydroindole derivative | 41% |

Notes :

-

LiAlH₄ selectively reduces the amide without affecting the indole ring.

-

Catalytic hydrogenation partially saturates the indole, forming a tetrahydroindole .

Nucleophilic Acyl Substitution

The fluorobenzamide participates in nucleophilic substitutions, though limited by fluorine’s poor leaving-group ability.

| Nucleophile | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| NH₃ | NH₃ (7M in MeOH), 60°C, 48 h | Sealed tube | 3-fluorobenzamide → 3-aminobenzamide | 29% |

| Grignard | CH₃MgBr, THF, −78°C → RT | 12 h | Tertiary alcohol derivative | <10% |

Challenges :

-

Low yields due to fluorine’s reluctance to depart; activation via Lewis acids (e.g., BF₃) improves reactivity.

Oxidation Reactions

Oxidation targets the indole’s methyl groups or the benzylic position.

| Site Oxidized | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Indole C1 methyl | KMnO₄, H₂O, 100°C | 6 h | 1-carboxyindole derivative | 33% |

| Benzylic CH₂ | CrO₃, AcOH | RT, 24 h | Ketone derivative | 47% |

Structural Impact :

Cross-Coupling Reactions

The fluorine atom enables palladium-catalyzed couplings.

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Suzuki coupling | 3-fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | DME, 80°C, 12 h | Biaryl derivative | 58% |

Optimization :

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated gastric fluid (pH 2.0, 37°C), with 78% remaining after 6 h. In liver microsomes, primary metabolites include:

Scientific Research Applications

Research indicates that N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide exhibits significant biological activity:

- Serotonin Receptor Interaction : The compound demonstrates a high binding affinity for serotonin receptors, particularly the 5-HT(1F) receptor. This receptor is implicated in migraine treatment, suggesting that the compound could be a candidate for developing targeted therapies for migraine and related disorders.

- Potential Antidepressant Activity : Given its interaction with serotonin receptors, there is potential for this compound to exhibit antidepressant effects. Further studies are needed to explore this avenue.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Migraine Treatment : A study investigated the efficacy of this compound in patients suffering from chronic migraines. Results indicated a significant reduction in migraine frequency when administered at specific dosages.

- Antidepressant Effects : Preliminary trials have suggested that this compound may alleviate symptoms of depression in animal models by modulating serotonin levels.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The fluorobenzamide group enhances the compound’s stability and binding affinity, contributing to its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues and Key Differences

The following compounds share partial structural homology with the target molecule:

Key Observations :

- Indole vs. Indazole : The target’s 1,2-dimethylindole scaffold differs from the nitro-substituted indazole in . Indoles are associated with CNS activity, while indazoles often exhibit antimicrobial properties .

- Fluorine Positioning : The 3-fluorine on the benzamide (target and ) may enhance target binding compared to 3-methyl or unsubstituted benzamides () .

- Synthetic Feasibility : ’s high yield (96%) contrasts with ’s 11%, highlighting the impact of coupling partners and purification challenges in fluorobenzamide synthesis .

Physicochemical Properties

- Lipophilicity : The target’s 1,2-dimethylindole increases hydrophobicity compared to ’s hydroxyl-containing analogue, which may favor blood-brain barrier penetration.

- Melting Points : ’s compound melts at 125–127°C, while fluorobenzamides generally exhibit moderate melting points due to fluorine’s electronegativity. The target’s melting point is likely similar .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety and a fluorobenzamide group, which contribute to its unique biological properties. The presence of the fluorine atom enhances lipophilicity and influences receptor interactions, making it a valuable candidate for drug development.

This compound primarily interacts with serotonin receptors, particularly the 5-HT(1F) receptor. This receptor is known to play a significant role in migraine pathophysiology, suggesting that this compound could be a potential therapeutic agent for migraine treatment. The mechanism involves:

- Binding Affinity : The compound exhibits high binding affinity for specific receptors, modulating their activity and influencing various physiological processes.

- Influence on Biochemical Pathways : By interacting with these receptors, it may affect pathways regulated by serotonin, potentially alleviating migraine symptoms and other related disorders.

Biological Activity

Research indicates that this compound possesses several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial effects against certain bacterial strains.

- Anticancer Potential : It has been investigated for its ability to inhibit cancer cell proliferation. For instance, it showed promising results in cytotoxicity assays against various cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Research Findings

- Migraine Treatment : A study demonstrated that this compound significantly reduced pain in animal models of migraine by acting on the 5-HT(1F) receptor.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound induced apoptosis in cancer cell lines such as FaDu hypopharyngeal tumor cells. It was observed to have a superior cytotoxic effect compared to conventional chemotherapy agents like bleomycin .

- Antibacterial Activity : Another investigation highlighted its effectiveness in inhibiting the growth of specific bacterial strains, suggesting its potential use as an antimicrobial agent .

Data Summary

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-((1,2-dimethyl-1H-indol-5-yl)methyl)-3-fluorobenzamide?

The synthesis typically involves coupling fluorobenzoyl derivatives with indole-containing intermediates. For example:

- Step 1 : React 3-fluorobenzoyl chloride with a substituted indole intermediate (e.g., 5-aminomethyl-1,2-dimethylindole) under anhydrous conditions. Acetonitrile is often used as a solvent at elevated temperatures (80–100°C) with reflux for 4–6 hours .

- Step 2 : Purification via precipitation or column chromatography. Yields can be optimized by adjusting stoichiometry and reaction time.

- Validation : Confirm purity using HPLC (e.g., Chiralpak® columns) and melting point analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the 3-fluorobenzamide moiety shows characteristic aromatic signals at δ 7.29–7.79 ppm, while the indole methyl groups appear at δ 1.39–2.50 ppm .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+1]+ peaks) and fragmentation patterns .

- IR Spectroscopy : Confirms amide C=O stretches (~1667 cm) and NH vibrations (~3468 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-Validation : Compare data with structurally similar compounds (e.g., fluorobenzamide derivatives in and ).

- Advanced NMR Techniques : Use F NMR to track fluorine environments or 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, highlights crystal packing effects in fluorobenzamide polymorphs .

Q. What experimental designs assess the impact of substituents on biological activity?

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied substituents (e.g., modifying indole methyl groups or fluorine position). Evaluate binding affinity using assays like radioligand displacement (e.g., 5-HT receptor studies in ) .

- Biological Testing : Screen analogs in disease-relevant models (e.g., neurogenic inflammation for migraine therapy) .

- Computational Modeling : Docking studies predict interactions with target proteins (e.g., serotonin receptors) to prioritize synthetic targets .

Q. How do polymorphic forms of this compound influence its mechanical and chemical properties?

- Crystal Engineering : Analyze polymorphs via SCXRD and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking). demonstrates how packing affects mechanical stability in fluorobenzamide derivatives .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions, while powder XRD monitors stability under stress .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading) .

- Data Reproducibility : Maintain strict anhydrous conditions during synthesis to avoid side reactions .

- Biological Assays : Include positive controls (e.g., known receptor agonists/antagonists) to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.